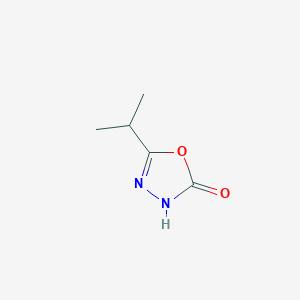

1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-

Description

BenchChem offers high-quality 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-propan-2-yl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJVMSLMIGONMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075191 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-88-2 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 5-isopropyl-1,3,4-oxadiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one. While specific experimental data for this exact molecule is limited in publicly available literature, this document compiles information based on established synthetic methodologies for analogous 1,3,4-oxadiazol-2(3H)-one structures and the known biological activities of the broader 1,3,4-oxadiazole class of compounds. The guide details a probable synthetic pathway, expected physicochemical and spectral properties, and discusses potential, yet currently unverified, biological activities. This document aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this specific heterocyclic compound.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 1,3,4-oxadiazol-2(3H)-one core, a derivative of this key heterocycle, offers unique structural and electronic features that make it an attractive building block in drug discovery and materials science. The isopropyl substituent at the 5-position is expected to enhance the lipophilicity of the molecule, which can favorably influence its pharmacokinetic profile. This guide focuses on the synthesis, and predicted characteristics of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one, providing a theoretical and practical framework for its further investigation.

Molecular Structure and Properties

The core structure of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one consists of a five-membered 1,3,4-oxadiazole ring with an isopropyl group attached at the 5-position and a ketone at the 2-position, existing in its tautomeric 'one' form.

Table 1: General Properties of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one

| Property | Value | Source/Method |

| Molecular Formula | C₅H₈N₂O₂ | Calculated |

| Molecular Weight | 128.13 g/mol | Calculated |

| CAS Number | 1711-88-2 | [1] |

| IUPAC Name | 5-(propan-2-yl)-1,3,4-oxadiazol-2(3H)-one | IUPAC Nomenclature |

| Predicted LogP | 0.4 - 0.8 | Cheminformatics Tools |

| Predicted pKa | ~7.5 (NH proton) | Cheminformatics Tools |

| Predicted Solubility | Moderately soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge of similar structures |

Table 2: Predicted Spectroscopic Data for 5-isopropyl-1,3,4-oxadiazol-2(3H)-one

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR | δ (ppm): ~1.3 (d, 6H, -CH(CH ₃)₂), ~3.0 (sept, 1H, -CH (CH₃)₂), ~11.0-12.0 (br s, 1H, NH ) |

| ¹³C NMR | δ (ppm): ~20 (-CH(C H₃)₂), ~28 (-C H(CH₃)₂), ~155 (C=O), ~160 (C-isopropyl) |

| IR | ν (cm⁻¹): ~3200-3000 (N-H stretch), ~1750 (C=O stretch), ~1650 (C=N stretch), ~1200-1000 (C-O stretch) |

| Mass Spec (EI) | m/z: 128 (M⁺), 85, 43 |

Note: The data in Table 2 is predicted based on the analysis of similar structures and has not been experimentally verified for this specific compound.

Synthesis

A probable and efficient synthetic route to 5-isopropyl-1,3,4-oxadiazol-2(3H)-one involves a two-step process starting from isobutyric acid. The general workflow is depicted below.

Experimental Protocols

Step 1: Synthesis of Isobutyric Acid Hydrazide

This procedure is based on established methods for the synthesis of acid hydrazides from their corresponding carboxylic acids.[2][3]

-

Materials: Isobutyric acid, thionyl chloride (or oxalyl chloride), hydrazine hydrate, diethyl ether (or dichloromethane), sodium bicarbonate solution.

-

Procedure:

-

To a solution of isobutyric acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude isobutyryl chloride.

-

In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) in diethyl ether or another suitable solvent.

-

Slowly add the crude isobutyryl chloride to the hydrazine solution at 0 °C with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Filter the resulting precipitate (hydrazine hydrochloride) and wash it with the solvent.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield isobutyric acid hydrazide. The product can be purified by recrystallization if necessary.

-

Step 2: Synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one

This cyclization step is based on the reaction of acylhydrazides with a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI).[4][5]

-

Materials: Isobutyric acid hydrazide, 1,1'-carbonyldiimidazole (CDI), anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent.

-

Procedure:

-

Dissolve isobutyric acid hydrazide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add CDI (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove imidazole byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-isopropyl-1,3,4-oxadiazol-2(3H)-one.

-

Potential Biological Activities and Signaling Pathways

While no specific biological data for 5-isopropyl-1,3,4-oxadiazol-2(3H)-one has been found in the reviewed literature, the 1,3,4-oxadiazole scaffold is known to be a versatile pharmacophore. Derivatives of this ring system have been reported to exhibit a broad range of pharmacological activities.[2][6][7][8][9][10][11]

Table 3: Reported Biological Activities of 1,3,4-Oxadiazole Derivatives

| Biological Activity | Potential Mechanism of Action (General for the Class) | Key Enzyme/Receptor Targets (Examples) |

| Antibacterial | Inhibition of cell wall synthesis, DNA gyrase inhibition | Mur enzymes, DNA gyrase |

| Antifungal | Disruption of cell membrane integrity, inhibition of ergosterol biosynthesis | Lanosterol 14α-demethylase |

| Anticancer | Induction of apoptosis, inhibition of angiogenesis, cell cycle arrest | Tyrosine kinases, topoisomerases, histone deacetylases |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes | COX-1, COX-2, 5-LOX |

| Anticonvulsant | Modulation of ion channels (e.g., sodium, calcium) | Voltage-gated sodium channels |

Based on these established activities for the 1,3,4-oxadiazole class, it is plausible that 5-isopropyl-1,3,4-oxadiazol-2(3H)-one could be a starting point for the development of novel therapeutic agents. For instance, its potential as a kinase inhibitor could be explored in the context of cancer therapy.

Conclusion

5-isopropyl-1,3,4-oxadiazol-2(3H)-one is a small heterocyclic molecule with potential for further exploration in medicinal chemistry and materials science. This guide provides a theoretical framework for its synthesis and outlines its predicted properties based on the well-established chemistry of 1,3,4-oxadiazoles. The lack of specific experimental data for this compound highlights an opportunity for future research to synthesize, characterize, and evaluate its biological activities. The methodologies and predicted data presented herein can serve as a valuable starting point for such investigations.

References

- 1. ijari.org [ijari.org]

- 2. stats.uomosul.edu.iq [stats.uomosul.edu.iq]

- 3. stats.uomosul.edu.iq [stats.uomosul.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]

- 6. Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. chemmethod.com [chemmethod.com]

- 10. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: 5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one (CAS 1711-88-2)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Properties

5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one, also known as 5-isopropyl-1,3,4-oxadiazol-2(3H)-one, is a heterocyclic organic compound with the CAS registry number 1711-88-2. This molecule belongs to the 1,3,4-oxadiazole class, which is a common structural motif in medicinal chemistry due to its diverse biological activities. The presence of an isopropyl group can enhance the lipophilicity of the molecule, potentially improving its absorption and distribution in biological systems.[1]

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its primary application lies in the field of organic synthesis.[1]

Table 1: Chemical and Physical Properties of CAS 1711-88-2

| Property | Value | Source |

| CAS Number | 1711-88-2 | [1] |

| Molecular Formula | C₅H₈N₂O₂ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Physical Appearance | Powder or liquid | |

| Storage Conditions | 2-8°C | [1] |

Safety Data

A specific Safety Data Sheet (SDS) for CAS 1711-88-2 is not widely available. However, safety information for a closely related compound, 5-methyl-1,3,4-oxadiazol-2(3H)-one, can provide an indication of the potential hazards.

Table 2: GHS Hazard Statements for 5-methyl-1,3,4-oxadiazol-2(3H)-one (Analogue to CAS 1711-88-2)

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

Source: Safety data for 5-methyl-3H-1,3,4-oxadiazol-2-one. It is imperative to handle CAS 1711-88-2 with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one are not explicitly described in the available literature. However, the general synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones can be inferred from established methods for analogous compounds. A common synthetic route involves the cyclization of a corresponding acyl hydrazide.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one. The broader class of 1,3,4-oxadiazole derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including but not limited to:

-

Antifungal

-

Antibacterial

-

Anticancer

-

Anti-inflammatory

-

Enzyme inhibition (e.g., VEGFR-2 inhibitors)

The biological effects of these compounds are highly dependent on the nature and position of the substituents on the oxadiazole ring. Research into the specific biological profile of CAS 1711-88-2 would be a novel area of investigation.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the discovery and development of a new drug candidate.

Conclusion

5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one (CAS 1711-88-2) is a chemical intermediate with potential applications in the synthesis of bioactive molecules. While basic chemical information is available, there is a notable absence of detailed quantitative data, specific experimental protocols, and comprehensive safety and biological activity information in the public domain. This presents an opportunity for further research to characterize this compound fully and explore its potential in medicinal and agricultural chemistry. Researchers working with this compound should exercise caution, drawing parallels from the safety data of structurally similar compounds, and conduct thorough analytical characterization.

References

An In-Depth Technical Guide to the Synthesis of 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily a two-step process involving the preparation of a key intermediate, isobutyric acid hydrazide, followed by a cyclization reaction to form the 1,3,4-oxadiazol-2(3H)-one ring system. This document details the experimental protocols, presents quantitative data from relevant literature, and includes visualizations of the synthetic workflows.

Core Synthetic Strategy

The synthesis of 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one is not extensively documented in publicly available literature as a standalone preparation. However, the synthesis of analogous 5-substituted-1,3,4-oxadiazol-2(3H)-ones provides a well-established framework. The general synthetic route is outlined below:

Caption: General synthetic workflow for 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one.

Step 1: Synthesis of Isobutyric Acid Hydrazide

Isobutyric acid hydrazide is the crucial precursor for the target molecule. It can be synthesized through the hydrazinolysis of isobutyric acid or its corresponding esters.

Experimental Protocol: From Ethyl Isobutyrate

A common method involves the reaction of an isobutyrate ester with hydrazine hydrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl isobutyrate (1.0 eq) and absolute ethanol.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate (typically a slight excess, e.g., 1.2 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the solvent and excess hydrazine hydrate under reduced pressure. The resulting crude isobutyric acid hydrazide can be purified by recrystallization or used directly in the next step.

Quantitative Data for Analogous Hydrazide Synthesis

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| Methyl-4-nitrobenzoate | Hydrazine Hydrate (80%) | Absolute Ethanol | 8 h (reflux) | - | [1] |

| Ethyl 2-(4-nitrophenoxy)acetate | Hydrazine Hydrate | Ethanol | 5 h (reflux) | 90% |

Step 2: Cyclization to 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one

The cyclization of isobutyric acid hydrazide to the desired 1,3,4-oxadiazol-2(3H)-one requires a carbonyl source to form the C2 of the heterocyclic ring. Phosgene is the historical reagent for this transformation, but due to its extreme toxicity, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) or 1,1'-carbonyldiimidazole (CDI) are now preferred.

Experimental Protocol: Using Triphosgene (Analogous to 5-methyl derivative)

This protocol is adapted from the synthesis of 5-methyl-1,3,4-oxadiazol-2(3H)-one and is expected to be directly applicable.[2]

Caption: Experimental workflow for the cyclization step.

-

Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve isobutyric acid hydrazide (1.0 eq) and a catalytic amount of pyridine or 4-dimethylaminopyridine (DMAP) in a suitable solvent such as 1,2-dichloroethane.[2] Cool the mixture in an ice bath.

-

Addition of Triphosgene: Slowly add a solution of triphosgene (a slight excess, e.g., 0.4 eq, as 1 mole of triphosgene is equivalent to 3 moles of phosgene) in the same solvent dropwise, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

-

Work-up: Quench the reaction by carefully adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Experimental Protocol: Using 1,1'-Carbonyldiimidazole (CDI)

CDI is another effective and safer alternative for this cyclization.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve isobutyric acid hydrazide (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of CDI: Add 1,1'-carbonyldiimidazole (1.0-1.2 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, the work-up and purification would be similar to the triphosgene method. The choice of work-up may vary depending on the solvent used.

Quantitative Data for Analogous Cyclization Reactions

| Hydrazide | Cyclizing Agent | Solvent | Catalyst | Yield | Reference |

| Acethydrazide | Triphosgene | 1,2-Dichloroethane | Pyridine or DMAP | High | [2] |

| Various Hydrazides | CDI | THF/DCM | - | Good to High | [3][4] |

Summary of Key Synthetic Parameters

| Step | Reactants | Key Reagents | Solvent | Temperature | Typical Yields |

| 1. Hydrazide Formation | Isobutyric acid or ester | Hydrazine Hydrate | Ethanol | Reflux | >80% |

| 2. Cyclization | Isobutyric acid hydrazide | Triphosgene or CDI | 1,2-Dichloroethane, THF, or DCM | 0 °C to RT (Triphosgene), RT to 50 °C (CDI) | Good to High |

Note: Yields are based on analogous reactions and may vary for the specific synthesis of 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one. Optimization of reaction conditions is recommended.

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression from a simple carboxylic acid derivative to the final heterocyclic product. The key transformation is the construction of the 1,3,4-oxadiazole ring, which is a common scaffold in pharmacologically active molecules.[5][6]

Caption: Logical progression from starting material to the final product and its potential application.

References

- 1. asianpubs.org [asianpubs.org]

- 2. CN101012206A - 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof - Google Patents [patents.google.com]

- 3. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 4. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Preliminary Investigation of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 1,3,4-oxadiazol-2(3H)-one core, a key subset of this family, is of particular interest due to its synthetic accessibility and potential for diverse functionalization. This technical guide provides a preliminary investigation of a specific, under-researched derivative, 5-isopropyl-1,3,4-oxadiazol-2(3H)-one. Due to a lack of extensive specific data on this compound, this document leverages established knowledge of the broader 1,3,4-oxadiazol-2(3H)-one class to infer its likely chemical properties, potential biological activities, and plausible synthetic routes.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one is presented in Table 1. The presence of the isopropyl group is anticipated to increase the lipophilicity of the molecule, which may enhance its ability to cross biological membranes.

| Property | Value | Source |

| CAS Number | 1711-88-2 | |

| Molecular Formula | C₅H₈N₂O₂ | |

| Molecular Weight | 128.13 g/mol | |

| Appearance | Solid (predicted) | - |

| Storage | 2-8°C |

Synthesis and Experimental Protocols

A plausible synthetic route is outlined below:

Step 1: Synthesis of Isobutyrylhydrazide

Isobutyrylhydrazide can be prepared by the reaction of an isobutyryl halide (e.g., isobutyryl chloride) or an isobutyric acid ester with hydrazine hydrate.

-

Materials: Isobutyryl chloride, hydrazine hydrate, a suitable solvent (e.g., ethanol or tetrahydrofuran), and a base (e.g., triethylamine) if starting from the acid chloride.

-

General Procedure: To a solution of hydrazine hydrate in the chosen solvent, cooled in an ice bath, isobutyryl chloride is added dropwise with stirring. If a base is used, it is added to neutralize the generated HCl. The reaction mixture is typically stirred at room temperature for several hours. The resulting product, isobutyrylhydrazide, can be isolated by removal of the solvent and purification by recrystallization.

Step 2: Cyclization to 5-isopropyl-1,3,4-oxadiazol-2(3H)-one

The synthesized isobutyrylhydrazide is then cyclized using a carbonylating agent. Phosgene, triphosgene, or carbonyldiimidazole (CDI) are commonly used for this transformation.

-

Materials: Isobutyrylhydrazide, a carbonylating agent (e.g., triphosgene), a suitable solvent (e.g., dichloromethane or toluene), and a base (e.g., pyridine or triethylamine).

-

General Procedure: To a solution of isobutyrylhydrazide and a base in a dry solvent, a solution of the carbonylating agent is added dropwise at low temperature (e.g., 0°C). The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

The following diagram illustrates the general workflow for the synthesis and preliminary screening of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one.

Potential Biological Activities and Mechanism of Action

Derivatives of 1,3,4-oxadiazole are known to possess a broad spectrum of biological activities. While specific data for 5-isopropyl-1,3,4-oxadiazol-2(3H)-one is unavailable, its potential biological profile can be inferred from related structures.

Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic isopropyl group in the target molecule may facilitate its transport across microbial cell membranes, potentially enhancing its antimicrobial efficacy.

Anti-inflammatory Activity: The 1,3,4-oxadiazole nucleus is present in several compounds with anti-inflammatory effects. The proposed mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the prostaglandin and leukotriene biosynthesis pathways.

Anticancer Activity: A significant number of 1,3,4-oxadiazole derivatives have been investigated for their anticancer potential. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and histone deacetylases (HDACs), or by inducing apoptosis.

The potential mechanism of action for a biologically active 1,3,4-oxadiazole derivative could involve the inhibition of a key enzyme. The following diagram illustrates a hypothetical signaling pathway where a 1,3,4-oxadiazole derivative acts as an inhibitor.

Future Directions

The preliminary investigation presented here highlights the potential of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one as a valuable scaffold for further research. The lack of specific data underscores the need for empirical studies to elucidate its true chemical and biological properties. Future research should focus on:

-

Optimized Synthesis: Development and optimization of a high-yielding and scalable synthetic protocol.

-

Comprehensive Biological Screening: Evaluation of its activity against a wide range of biological targets, including microbial strains, inflammatory pathways, and cancer cell lines.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying any observed biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to establish structure-activity relationships and guide the design of more potent and selective compounds.

Conclusion

While 5-isopropyl-1,3,4-oxadiazol-2(3H)-one remains a largely uncharacterized compound, its structural relationship to the well-documented 1,3,4-oxadiazole class of molecules suggests a high potential for interesting biological activities. This technical guide provides a foundational framework for initiating research into this promising molecule, from its synthesis to the exploration of its therapeutic potential. Further experimental investigation is crucial to unlock the full potential of this and other novel 1,3,4-oxadiazol-2(3H)-one derivatives.

The Therapeutic Potential of 1,3,4-Oxadiazolone Rings: A Technical Guide to Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazolone ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the theoretical mechanism of action of compounds containing the 1,3,4-oxadiazolone moiety, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for professionals in drug discovery and development.

Core Mechanisms of Action

The biological activity of 1,3,4-oxadiazolone derivatives is intrinsically linked to their unique chemical structure. The presence of the oxadiazole ring, a bioisostere of amide and ester functionalities, allows these compounds to interact with a variety of biological targets through hydrogen bonding and other non-covalent interactions. The introduction of a carbonyl group at the 2-position to form the 1,3,4-oxadiazol-2-one core further enhances the molecule's electronic properties and potential for specific target engagement.

The primary mechanisms through which 1,3,4-oxadiazolone-containing compounds exert their therapeutic effects include:

-

Enzyme Inhibition: These compounds have been shown to be effective inhibitors of various enzymes crucial for disease progression. The 1,3,4-oxadiazolone ring can act as a stable scaffold to present substituents in a specific orientation for optimal binding to the active or allosteric sites of enzymes.

-

Induction of Apoptosis: In the context of cancer, a major mechanism of action is the induction of programmed cell death, or apoptosis. These compounds can trigger apoptotic cascades through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Antimicrobial Effects: The 1,3,4-oxadiazolone moiety is found in compounds with significant activity against a range of microbial pathogens. Their mechanism often involves the disruption of essential cellular processes in bacteria and fungi.

Anticancer Activity

1,3,4-Oxadiazolone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their anticancer activity is often multifactorial, involving the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the induction of apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,3,4-oxadiazole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

| 1 | A549 (Lung) | <0.14 | Cisplatin | 4.98 |

| 2 | A549 (Lung) | 1.59 | Cisplatin | 4.98 |

| 3 | A549 (Lung) | 1.80 | Cisplatin | 4.98 |

| 4 | C6 (Glioma) | 8.16 | - | - |

| 5 | C6 (Glioma) | 13.04 | - | - |

| AMK OX-8 | A549 (Lung) | 25.04 | - | - |

| AMK OX-9 | A549 (Lung) | 20.73 | - | - |

| AMK OX-11 | A549 (Lung) | 45.11 | - | - |

| AMK OX-12 | A549 (Lung) | 41.92 | - | - |

| AMK OX-8 | HeLa (Cervical) | 35.29 | - | - |

| AMK OX-10 | HeLa (Cervical) | 5.34 | - | - |

| AMK OX-12 | HeLa (Cervical) | 32.91 | - | - |

Signaling Pathway: Induction of Apoptosis

The induction of apoptosis by 1,3,4-oxadiazolone derivatives often proceeds through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a caspase cascade.

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazolone have shown promising activity against a variety of bacterial and fungal strains. The mechanism of their antimicrobial action is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1,3,4-oxadiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) of Reference |

| OZE-I | Staphylococcus aureus | 4-16 | - | - |

| OZE-II | Staphylococcus aureus | 4-16 | - | - |

| OZE-III | Staphylococcus aureus | 8-32 | - | - |

| Compound 4a | MRSA | 62 | Ceftizoxime | >100 |

| Compound 4b | MRSA | 62 | Ciprofloxacin | <1 |

| Compound 4c | MRSA | 62 | - | - |

| Compound 22b | Bacillus subtilis | 0.78 | Levofloxacin | - |

| Compound 22c | Bacillus subtilis | 0.78 | Levofloxacin | - |

| Compound 50a | Candida albicans | 0.78-3.12 | Ketoconazole | 0.78-1.56 |

Enzyme Inhibition

The 1,3,4-oxadiazolone scaffold is a versatile platform for the design of potent and selective enzyme inhibitors.

Quantitative Data: Enzyme Inhibition

The inhibitory activity of 1,3,4-oxadiazolone derivatives against various enzymes is summarized below, with IC50 values representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound ID | Target Enzyme | IC50 (µM) |

| JZP-327A (51) | Fatty Acid Amide Hydrolase (FAAH) | 0.011 |

| Compound 16 | Acetylcholinesterase (AChE) | 41.87 |

| Compound 17 | Acetylcholinesterase (AChE) | 43.12 |

| Unnamed | Monoamine Oxidase B (MAO-B) | 0.0027 |

| Compound 4h | Matrix Metalloproteinase-9 (MMP-9) | 1.65 |

| Compound 4l | Matrix Metalloproteinase-9 (MMP-9) | 2.55 |

Logical Relationship: Enzyme Inhibition Assay Workflow

The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay used to characterize the activity of 1,3,4-oxadiazolone derivatives.

Experimental Protocols

Synthesis of 3,5-Disubstituted-1,3,4-oxadiazol-2(3H)-ones

A general and efficient method for the synthesis of 3,5-disubstituted-1,3,4-oxadiazol-2(3H)-ones involves the cyclization of a corresponding N-substituted-N'-aroylhydrazine with a carbonylating agent.

General Procedure:

-

To a solution of an appropriate aryl hydrazide (1 equivalent) in a suitable solvent (e.g., anhydrous Dichloromethane or Tetrahydrofuran), add a carbonylating agent such as triphosgene or carbonyldiimidazole (CDI) (0.5-1 equivalent) at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for a specified time (typically 2-12 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 3,5-disubstituted-1,3,4-oxadiazol-2(3H)-one.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The 1,3,4-oxadiazolone derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Compound: The 1,3,4-oxadiazolone derivative is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth without the microorganism) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

The 1,3,4-oxadiazolone ring represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. Their mechanisms of action, primarily centered around enzyme inhibition and the induction of apoptosis, make them attractive candidates for the development of novel therapeutics for cancer and infectious diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to explore and expand the therapeutic potential of this versatile heterocyclic system. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of 1,3,4-oxadiazolone derivatives into clinically effective drugs.

The Therapeutic Promise of 5-Substituted 1,3,4-Oxadiazol-2-ones: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3] Among these, the 5-substituted 1,3,4-oxadiazol-2-one core has emerged as a particularly promising pharmacophore for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, therapeutic potential, and mechanisms of action of this versatile class of compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Synthesis of 5-Substituted 1,3,4-Oxadiazol-2-ones

The synthesis of 5-substituted 1,3,4-oxadiazol-2-ones is primarily achieved through the cyclization of corresponding acid hydrazides. A general and widely applicable protocol involves the reaction of an aromatic or aliphatic acid hydrazide with a carbonylating agent.

General Synthetic Protocol

A common and effective method for the synthesis of 5-aryl-1,3,4-oxadiazol-2(3H)-ones involves the following steps:

-

Esterification of the starting carboxylic acid: The respective carboxylic acid is converted to its methyl or ethyl ester, typically by refluxing in the corresponding alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Formation of the acid hydrazide: The ester is then treated with hydrazine hydrate in an alcoholic solvent to yield the corresponding acid hydrazide.[4]

-

Cyclization to the 1,3,4-oxadiazol-2-one ring: The acid hydrazide is cyclized using a carbonylating agent. 1,1'-Carbonyldiimidazole (CDI) is a frequently used reagent for this step, offering mild reaction conditions and good yields. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature.[4]

Therapeutic Potential and Quantitative Data

5-Substituted 1,3,4-oxadiazol-2-ones have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the quantitative data for some of the most promising derivatives.

Anticancer Activity

The anticancer potential of these compounds has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| OSD | 2-hydroxyphenyl | HepG2 (Liver) | ~50 | [5] |

| CMO | 3-methoxyphenyl | HCCLM3 (Liver) | 27.5 | [6] |

| 3c | Undecenyl | MDA-MB-231 (Breast) | Not specified, but highly active | [4] |

| 3c | Undecenyl | KCL-22 (Leukemia) | Not specified, but highly active | [4] |

| 3c | Undecenyl | HeLa (Cervical) | Not specified, but highly active | [4] |

| 3b | Oleyl | MDA-MB-231 (Breast) | Not specified, but highly active | [4] |

Antimicrobial Activity

Several derivatives have shown significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

| Compound ID | 5-Substituent | Microorganism | MIC (µg/mL) | Reference |

| 9a-f, 10a-f, 12a-f | Various substituted phenyls | S. aureus | 50-250 | [7] |

| Furan derivatives | Furan-containing moieties | Bacterial strains | Not specified, but significant | [8] |

| Nitro-furan derivatives | Nitro-furan containing moieties | Staphylococcal strains | 4-32 | [8] |

Enzyme Inhibitory Activity

A key mechanism of action for some 5-substituted 1,3,4-oxadiazol-2-ones is the inhibition of specific enzymes.

| Compound ID | 5-Substituent | Target Enzyme | IC50 (nM) | Reference |

| JZP-327A | (S)-1-(4-isobutylphenyl)ethyl | Fatty Acid Amide Hydrolase (FAAH) | 11 | [9] |

| 1a | tert-butyl | Protoporphyrinogen Oxidase (PPO) | 40 | [10] |

Mechanisms of Action and Signaling Pathways

Anticancer Mechanisms

1. Induction of Apoptosis via the Intrinsic Pathway:

Several 5-substituted 1,3,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[5][11] This process is often initiated by an increase in the expression of the tumor suppressor protein p53.[5] Activated p53 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization and the release of cytochrome c, which in turn activates caspase-9.[5] Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, apoptotic cell death.[5]

2. Inhibition of the NF-κB Signaling Pathway:

The transcription factor NF-κB plays a critical role in cancer cell proliferation and survival. Some 1,3,4-oxadiazole derivatives have been found to inhibit the NF-κB signaling pathway.[6] This inhibition can occur through the decreased phosphorylation of IκBα, which prevents its degradation and keeps NF-κB sequestered in the cytoplasm.[6] Additionally, these compounds can reduce the phosphorylation of the p65 subunit of NF-κB, which is necessary for its transcriptional activity.[6] By blocking NF-κB, these compounds can suppress the expression of genes involved in cell survival and proliferation, leading to apoptosis.[6][12]

Detailed Experimental Protocols

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 5-substituted 1,3,4-oxadiazol-2-one derivatives (typically ranging from 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Fatty Acid Amide Hydrolase (FAAH)

This fluorometric assay measures the inhibition of FAAH activity.[13][14]

Protocol:

-

Reagent Preparation: Prepare FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the FAAH enzyme, the test compound at various concentrations, and the assay buffer. Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

-

Fluorescence Measurement: Measure the increase in fluorescence (e.g., excitation at 340-360 nm and emission at 450-465 nm) over time.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Enzyme Inhibition Assay: Protoporphyrinogen Oxidase (PPO)

This assay measures the inhibition of PPO by monitoring the formation of its fluorescent product, protoporphyrin IX.[1][15]

Protocol:

-

Reagent Preparation: Prepare a PPO assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.5% Tween 20).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the PPO enzyme, the test compound at various concentrations, and the assay buffer.

-

Reaction Initiation: Initiate the reaction by adding the substrate, protoporphyrinogen IX.

-

Fluorescence Measurement: Measure the increase in fluorescence (e.g., excitation at ~405 nm and emission at ~630 nm) over time.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Conclusion

5-Substituted 1,3,4-oxadiazol-2-ones represent a highly versatile and promising class of compounds with significant therapeutic potential. Their straightforward synthesis and diverse biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects, make them attractive candidates for further drug discovery and development. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis and inhibit key signaling pathways, provides a strong rationale for their continued investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

- 6. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. caymanchem.com [caymanchem.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5-isopropyl-1,3,4-oxadiazol-2(3H)-one. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information on structurally related compounds and general principles of medicinal chemistry to offer a thorough profile for research and development purposes.

Core Compound Identification

| Identifier | Value |

| IUPAC Name | 5-isopropyl-1,3,4-oxadiazol-2(3H)-one |

| Synonyms | 5-propan-2-yl-3H-1,3,4-oxadiazol-2-one |

| CAS Number | 1711-88-2[1] |

| Molecular Formula | C₅H₈N₂O₂[1] |

| Molecular Weight | 128.13 g/mol [1] |

| Canonical SMILES | CC(C)C1=NN=C(O)O1 |

Physicochemical Data Summary

| Property | Value/Prediction | Notes |

| Melting Point | Not available | Expected to be a low-melting solid or a high-boiling liquid at room temperature. |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is expected. | The isopropyl group increases lipophilicity, likely reducing aqueous solubility compared to smaller alkyl analogs. |

| pKa | Estimated to be weakly acidic (pKa ~ 6-8) | Based on the pKa of the related 5-phenyl-1,3,4-oxadiazol-2(3H)-one, which is calculated to be in the range of 5.8-7.1. The N-H proton is the acidic site. |

| LogP | Not available | The presence of the isopropyl group suggests a moderate lipophilicity. |

Synthesis and Characterization

The 1,3,4-oxadiazole ring is a common motif in medicinal chemistry, and various synthetic routes have been established.[2][3][4] The synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones typically involves the cyclization of the corresponding acyl hydrazide or related intermediates.

A plausible synthetic pathway for 5-isopropyl-1,3,4-oxadiazol-2(3H)-one is outlined below. This represents a general and logical approach based on established chemical literature.

Potential Biological Activity and Signaling Pathways

While direct biological studies on 5-isopropyl-1,3,4-oxadiazol-2(3H)-one are not publicly available, the 1,3,4-oxadiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5]

Of particular interest is the activity of structurally related compounds. A complex derivative containing the 5-isopropyl-1,3,4-oxadiazol-2-yl moiety, BMS-645737, has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[6]

Furthermore, 5-phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as potent inhibitors of Notum carboxylesterase.[7] Notum is a negative regulator of the Wnt signaling pathway. Inhibition of Notum can restore Wnt signaling, which has therapeutic implications in various diseases. Given the structural similarity, it is plausible that 5-isopropyl-1,3,4-oxadiazol-2(3H)-one could also modulate this pathway.

Experimental Protocols

The following are detailed, generalized protocols for the determination of key physicochemical properties, based on standard laboratory practices and methods described for related oxadiazole derivatives.

Synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one (General Procedure)

This protocol is a representative example based on the synthesis of similar 1,3,4-oxadiazol-2-ones.

Step 1: Synthesis of Isobutyryl Hydrazide

-

To a solution of isobutyric acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Remove the solvent under reduced pressure to obtain isobutyryl chloride.

-

Dissolve the crude isobutyryl chloride in a suitable solvent and add it dropwise to a solution of hydrazine hydrate at 0 °C.

-

Stir the reaction mixture for several hours at room temperature.

-

Isolate the product, isobutyryl hydrazide, by filtration or extraction.

Step 2: Cyclization to 5-isopropyl-1,3,4-oxadiazol-2(3H)-one

-

Dissolve isobutyryl hydrazide in a suitable solvent (e.g., tetrahydrofuran).

-

Add a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), portion-wise at a controlled temperature.

-

Stir the reaction mixture until completion (monitored by TLC or LC-MS).

-

Quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to yield 5-isopropyl-1,3,4-oxadiazol-2(3H)-one.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Expected characteristic signals in ¹H NMR would include a doublet and a septet for the isopropyl group and a broad singlet for the N-H proton.

-

Expected characteristic signals in ¹³C NMR would include peaks for the isopropyl carbons and two distinct signals for the oxadiazole ring carbons, one of which would be a carbonyl signal.

Infrared (IR) Spectroscopy

-

Acquire the IR spectrum of the compound using a KBr pellet or as a thin film on a salt plate.

-

Expected characteristic absorption bands would include N-H stretching, C-H stretching of the isopropyl group, and a prominent C=O stretching frequency for the oxadiazolone ring.

Mass Spectrometry (MS)

-

Obtain the mass spectrum using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

The molecular ion peak corresponding to the molecular weight of the compound (128.13 g/mol ) should be observed.

Determination of logP (Shake-Flask Method)

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and n-octanol, and mutually saturate both phases.

-

Prepare a stock solution of the compound in a suitable solvent.

-

Add a known amount of the stock solution to a mixture of the buffered aqueous phase and n-octanol.

-

Shake the mixture vigorously for a set period to allow for partitioning.

-

Centrifuge the mixture to separate the two phases.

-

Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Conclusion

5-isopropyl-1,3,4-oxadiazol-2(3H)-one is a small heterocyclic molecule with potential applications as an intermediate in the synthesis of bioactive compounds. While specific experimental data is currently limited, its structural features suggest it possesses moderate lipophilicity and is likely to be a valuable building block in drug discovery programs. The 1,3,4-oxadiazol-2(3H)-one core is a known pharmacophore, and the presence of the isopropyl group may favorably influence its pharmacokinetic properties. Further experimental investigation is warranted to fully elucidate its physicochemical properties and biological activity profile. The provided protocols offer a starting point for such investigations.

References

- 1. 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives - Neliti [neliti.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide on the Spectroscopic Data for 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-, a molecule of interest in organic synthesis and pharmaceutical development.[1] Due to the limited availability of directly published experimental data for this specific molecule, this guide presents a detailed, predicted spectroscopic profile based on the analysis of structurally similar 1,3,4-oxadiazole derivatives. The methodologies provided are based on standard analytical protocols for this class of compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-. These predictions are derived from the known spectral characteristics of analogous 1,3,4-oxadiazole compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Doublet | 6H | -CH(CH₃ )₂ |

| ~3.0 | Septet | 1H | -CH (CH₃)₂ |

| ~11-12 | Singlet (broad) | 1H | NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~20 | -CH(C H₃)₂ |

| ~28 | -C H(CH₃)₂ |

| ~155 | C =O (Oxadiazole ring) |

| ~160 | C -isopropyl (Oxadiazole ring) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3200 | N-H stretch |

| ~2970 | C-H stretch (aliphatic) |

| ~1750 | C=O stretch (cyclic urea) |

| ~1640 | C=N stretch |

| ~1250 | C-O-C stretch (cyclic ether) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular Ion) |

| 99 | [M - C₃H₇]⁺ |

| 71 | [C₃H₇N₂]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically much higher than for ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

-

Sample Preparation:

-

For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

For tandem mass spectrometry (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation to observe the fragmentation pattern.

-

Visualizations

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- and the experimental procedures to obtain them. Researchers can use this information to aid in the identification and characterization of this and related compounds in their drug discovery and development efforts.

References

Introduction: The Versatility of the 1,3,4-Oxadiazole Scaffold

An In-Depth Technical Guide to Novel 1,3,4-Oxadiazole-Based Compounds for Researchers and Drug Development Professionals

The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is found in numerous compounds exhibiting a wide array of pharmacological activities, making it a focal point in the quest for novel therapeutic agents.[3][4] Its favorable physicochemical and pharmacokinetic properties, including metabolic stability and the ability to participate in hydrogen bonding, contribute significantly to its biological efficacy.[3][5]

Derivatives of 1,3,4-oxadiazole have demonstrated potent antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antitubercular properties, among others.[6][7][8] Several drugs incorporating this core structure are already on the market, such as the antiretroviral agent Raltegravir and the anticancer drug Zibotentan, underscoring the therapeutic relevance of this heterocyclic system.[9][10] This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of novel 1,3,4-oxadiazole-based compounds, serving as a comprehensive resource for professionals in the field of drug discovery.

Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The synthesis of the 1,3,4-oxadiazole ring is a well-established area of organic chemistry, with several reliable methods available. The most common and versatile approach involves the cyclodehydration of 1,2-diacylhydrazines (also known as N,N'-diacylhydrazines).[11][12] This key intermediate is typically formed from the reaction of an acid hydrazide with a carboxylic acid, acid chloride, or aldehyde.[11][13] Various dehydrating agents can then be employed to facilitate the ring-closure reaction, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[11]

Another prevalent method involves the oxidative cyclization of acylhydrazones, which are formed by condensing acid hydrazides with aldehydes.[8] Reagents like iodine in the presence of a base are often used to promote this transformation.[8] These synthetic routes offer flexibility in introducing a wide range of substituents at the 2- and 5-positions of the oxadiazole ring, enabling the systematic exploration of structure-activity relationships (SAR).

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Pharmacological Activities and Mechanisms of Action

Anticancer Activity

1,3,4-oxadiazole derivatives are widely investigated for their potent anticancer activities against a multitude of human cancer cell lines.[14][15] Their mechanisms of action are diverse and involve the inhibition of various biological targets crucial for cancer cell proliferation, survival, and metastasis.[16] These targets include growth factor receptors like EGFR (Epidermal Growth Factor Receptor), kinases such as Src and STAT3 (Signal Transducer and Activator of Transcription 3), and enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[17][18][19] The ability of these compounds to induce apoptosis and cause cell cycle arrest further contributes to their cytotoxic profile.[18][20]

Caption: Inhibition of EGFR/STAT3 signaling by 1,3,4-oxadiazole derivatives.

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| 4h | A549 (Lung) | Cytotoxicity | <0.14 | [20] |

| 4i | A549 (Lung) | Cytotoxicity | 1.59 | [20] |

| 4l | A549 (Lung) | Cytotoxicity | 1.80 | [20] |

| 8v | K-562 (Leukemia) | EGFR/Src/STAT3 Inhibition | 1.95 | [17] |

| 8v | Jurkat (Leukemia) | EGFR/Src/STAT3 Inhibition | 2.36 | [17] |

| Compound 13 | HepG2 (Liver) | FAK Inhibitor | N/A (More potent than 5-FU) | [15] |

| Compound 36 | HepG2 (Liver) | Thymidylate Synthase Inhibitor | N/A (30x stronger than 5-FU) | [15] |

| Compound 37 | HepG2 (Liver) | Thymidylate Synthase Inhibitor | 0.7 | [21] |

| Compound 33 | MCF-7 (Breast) | EGFR Inhibitor | 0.34 | [21] |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. 5-FU: 5-fluorouracil, a standard chemotherapy drug.

Antimicrobial Activity

The global rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents.[22] 1,3,4-Oxadiazole derivatives have shown significant promise, exhibiting potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[6][12] Some compounds have demonstrated minimum inhibitory concentrations (MICs) comparable or superior to commercially available antibiotics.[5][12] The mechanism of their antimicrobial action can vary, with some studies suggesting inhibition of essential bacterial pathways like lipoteichoic acid biosynthesis.[23] Furthermore, these compounds have also been shown to be effective against bacterial biofilms, which are notoriously difficult to eradicate.[5]

Caption: Experimental workflow for in vitro antimicrobial activity screening.

Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID | Microorganism | Activity Type | MIC₅₀ (µg/mL) | Reference |

| 4h | E. faecalis | Antibacterial | 62.5 | [12] |

| 4b, 4f, 4g | E. coli | Antibacterial | 62.5 | [12] |

| All 4a-4i | P. aeruginosa | Antibacterial | 62.5 | [12] |

| OZE-I | S. aureus (MRSA, USA100) | Antibacterial | 4 | [5] |

| OZE-II | S. aureus (MRSA, USA300) | Biofilm Prevention | 8 | [5] |

| OZE-III | S. aureus (MRSA, USA300) | Antibacterial | 32 | [5] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MRSA: Methicillin-resistant Staphylococcus aureus.

Key Experimental Protocols

General Procedure for Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol describes a common two-step synthesis involving the formation of a 1,2-diacylhydrazine intermediate followed by cyclodehydration.[12]

-

Synthesis of 1,2-Diacylhydrazine Intermediate (e.g., 3a-3i) :

-

To a solution of an appropriate acid hydrazide (1 equivalent) in a suitable solvent like dichloromethane, add triethylamine (1.1 equivalents).

-

Cool the mixture in an ice bath.

-

Add a solution of a substituted benzoyl chloride (1 equivalent) in the solvent dropwise while stirring.

-

Allow the reaction to proceed at room temperature for several hours, monitoring its completion using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the resulting solid product by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Cyclodehydration to form 1,3,4-Oxadiazole (e.g., 4a-4i) :

-

Add the synthesized 1,2-diacylhydrazine intermediate (1 equivalent) to an excess of a dehydrating agent, such as phosphorus oxychloride (POCl₃).

-

Heat the mixture under reflux for a specified period (typically 2-6 hours), monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture slowly into crushed ice with constant stirring.

-

Adjust the pH of the solution to be neutral or slightly basic using a sodium bicarbonate or sodium hydroxide solution.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization to obtain the final 2,5-disubstituted-1,3,4-oxadiazole.

-

Characterize the final compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11][20]

-

Protocol for In Vitro Cytotoxicity (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[18]

-

Cell Seeding :

-

Culture human cancer cell lines (e.g., HT-29, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize the cells and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment :

-

Prepare stock solutions of the test 1,3,4-oxadiazole compounds in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (positive control).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTS Assay and Measurement :

-

After incubation, add 20 µL of the MTS reagent solution to each well.

-

Incubate the plates for an additional 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

-

Conclusion and Future Outlook

The 1,3,4-oxadiazole ring is a remarkably versatile and pharmacologically significant scaffold that continues to be a source of promising new drug candidates. The synthetic accessibility and chemical stability of this heterocycle allow for extensive structural modifications, facilitating the development of compounds with optimized potency and selectivity. Research has consistently demonstrated the potential of 1,3,4-oxadiazole derivatives as potent anticancer and antimicrobial agents, addressing critical unmet needs in modern medicine.[6][10] Future research will likely focus on leveraging computational tools for more rational drug design, exploring novel biological targets, and developing hybrid molecules that combine the 1,3,4-oxadiazole core with other pharmacophores to enhance therapeutic efficacy and overcome drug resistance.[24][25] The continued exploration of this privileged structure holds immense potential for the future of drug discovery.

References

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. jchemrev.com [jchemrev.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole | Bentham Science [benthamscience.com]

- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]